molecular formula C16H18O5 B1647773 phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate

Cat. No.: B1647773
M. Wt: 290.31 g/mol
InChI Key: QXLXWUIPTLQVRE-ATAKMUTHSA-N
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Description

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate is a synthetic derivative of glucose. It is characterized by the presence of an isopropylidene group at the 1,2 positions and a benzoyloxy group at the 3 position of the glucofuranose ring. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate typically involves the protection of the hydroxyl groups of glucose followed by selective benzoylation. One common method involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 1 and 2 positions of glucose are protected using acetone in the presence of an acid catalyst to form the isopropylidene group.

    Selective Benzoylation: The hydroxyl group at the 3 position is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoyloxy group.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The isopropylidene and benzoyloxy groups influence the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can affect various biochemical pathways, including those involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,25,6-Di-O-isopropylidene-α-D-glucofuranose: This compound has similar protective groups but lacks the benzoyloxy group.

    1,2-O-isopropylidene-3,5,6-tri-O-benzoyl-α-D-glucofuranose: This compound has additional benzoyl groups at the 5 and 6 positions.

Uniqueness

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate is unique due to its specific combination of protective groups and the benzoyloxy group at the 3 position. This unique structure imparts distinct reactivity and makes it valuable in synthetic and research applications.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

phenyl (5R,6S)-5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate

InChI

InChI=1S/C16H18O5/c1-4-11-12(13-15(19-11)21-16(2,3)20-13)14(17)18-10-8-6-5-7-9-10/h4-9,11-13,15H,1H2,2-3H3/t11-,12+,13?,15?/m1/s1

InChI Key

QXLXWUIPTLQVRE-ATAKMUTHSA-N

Isomeric SMILES

CC1(OC2[C@H]([C@H](OC2O1)C=C)C(=O)OC3=CC=CC=C3)C

SMILES

CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C

Origin of Product

United States

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